molecular formula C30H50O B566224 (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol CAS No. 90582-44-8

(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol

Cat. No.: B566224
CAS No.: 90582-44-8
M. Wt: 426.729
InChI Key: VWYANPOOORUCFJ-RLUCXGOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol is a naturally occurring compound found in the seeds of sorghum (Sorghum bicolor). It is a yellow crystalline solid with notable antioxidant and anti-inflammatory properties. This compound is a polyphenolic compound, characterized by multiple hydroxyl (-OH) functional groups, which contribute to its biological activities .

Mechanism of Action

Target of Action

Sorghumol, a compound found in sorghum, primarily targets the Hydroxycinnamoyltransferase (HCT) enzyme . This enzyme participates in an early step of the phenylpropanoid pathway, which is crucial for the biosynthesis of monolignols, coniferyl alcohol, and sinapyl alcohol . These monolignols are essential components of lignin, a major structural and protective component of plant cell walls .

Mode of Action

The mode of action of Sorghumol involves its interaction with the Hydroxycinnamoyltransferase enzyme. The crystal structures of this enzyme in its apo-form and ternary complex with shikimate and p-coumaroyl-CoA reveal the roles of threonine-36, serine-38, tyrosine-40, histidine-162, arginine-371, and threonine-384 in catalysis and specificity . During this interaction, p-coumaroyl-CoA is converted to its product during crystal soaking .

Biochemical Pathways

Sorghumol affects the phenylpropanoid pathway, which is responsible for the biosynthesis of monolignols . These monolignols are then polymerized to form lignin, a major component of plant cell walls . The specific composition of lignin subunits varies among species, tissues, and developmental stages .

Pharmacokinetics

It is known that sorghumol is a part of the plant’s defense mechanism, and its production can be induced under certain environmental conditions .

Result of Action

The action of Sorghumol results in the production of lignin, which provides structural integrity and protection to plant cell walls . This contributes to the plant’s ability to withstand various environmental stresses, making sorghum a resilient crop .

Action Environment

The action, efficacy, and stability of Sorghumol are influenced by various environmental factors. Sorghum, the plant from which Sorghumol is derived, is known for its resilience to harsh environmental conditions, including drought and high temperatures . This suggests that the production and action of Sorghumol may be enhanced under stress conditions, contributing to the plant’s overall resilience .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol can be extracted from sorghum seeds using solvent extraction methods. A common approach involves using ethanol as a solvent to extract sorghumol from the seeds. The process typically includes the following steps:

Industrial Production Methods: Industrial production of sorghumol involves large-scale extraction using similar solvent-based methods. Advanced techniques such as supercritical fluid extraction may also be employed to enhance yield and purity. The industrial process ensures consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions: (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

Scientific Research Applications

(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness of (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol: this compound stands out due to its multiple hydroxyl groups, which enhance its antioxidant capacity. Its presence in sorghum seeds makes it a readily available and sustainable source of bioactive compounds. Additionally, sorghumol’s potential therapeutic effects in various diseases highlight its significance in scientific research and industrial applications .

Properties

IUPAC Name

(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-19(2)20-9-12-24-28(20,6)17-18-29(7)22-10-11-23-26(3,4)25(31)14-15-27(23,5)21(22)13-16-30(24,29)8/h13,19-20,22-25,31H,9-12,14-18H2,1-8H3/t20-,22-,23+,24+,25+,27-,28+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYANPOOORUCFJ-RLUCXGOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of Sorghumol against cancer cells?

A1: Research suggests that Sorghumol exhibits anticancer activity primarily by targeting the m-TOR/PI3K/AKT signaling pathway. [] This pathway is frequently dysregulated in cancer, contributing to uncontrolled cell growth and survival. Sorghumol inhibits the phosphorylation of key proteins within this pathway (p-mTOR, p-PI3K, and p-AKT), ultimately leading to decreased proliferation and increased apoptosis (programmed cell death) in cancer cells. [] Additionally, Sorghumol induces G2/M cell cycle arrest, further inhibiting cancer cell proliferation. []

Q2: What is the chemical structure of Sorghumol?

A2: Sorghumol (also known as 21-epi-isoarborinol) is a pentacyclic triterpenoid. [] While its exact molecular formula and weight are not explicitly mentioned in the provided abstracts, its structure has been elucidated through spectroscopic methods, including mass spectrometry and 1H NMR. [] Studies comparing it to other migrated hopanes, specifically its epimer, isoarborinol, have been crucial in determining its stereochemistry. []

Q3: In which plant species has Sorghumol been identified?

A3: Sorghumol has been isolated from several plant species, including:

  • Sorghum bicolor: This was the plant from which Sorghumol was initially identified and characterized. []
  • Anoectochilus roxburghii: This orchid species yielded Sorghumol alongside novel acyl esters. [, ]
  • Kirganelia reticulata: This plant is another source of Sorghumol, highlighting its presence in diverse botanical families. []
  • Anoectochilus moulmeinensis, Anoectochilus chapaensis: These orchid species have also been identified as sources of Sorghumol. [, ]
  • Artemisia anomala S. Moore: This plant represents another genus from which Sorghumol has been isolated. []

Q4: Are there any known analytical methods for detecting and quantifying Sorghumol?

A4: Although specific analytical techniques for quantifying Sorghumol are not detailed in the provided abstracts, various chromatographic and spectroscopic methods are likely employed. These may include:

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are commonly used for separating and identifying triterpenoids like Sorghumol. []
  • Mass Spectrometry (MS): This method helps determine the molecular weight and fragmentation pattern, providing structural information. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and other NMR techniques provide detailed information about the compound's structure, including the arrangement of atoms and stereochemistry. [, , ]

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